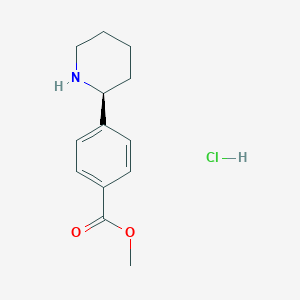

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium and rhodium. The process combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Another method involves the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide and sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve multicomponent reactions, cyclization, and annulation processes. These methods are designed to be fast and cost-effective, ensuring high yields and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium and rhodium.

Common Reagents and Conditions

Common reagents used in these reactions include palladium, rhodium, titanium isopropoxide, and sodium cyanoborohydride. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Central Nervous System Disorders :

- (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride is being explored as a lead compound for developing drugs targeting CNS disorders due to its structural characteristics that suggest potential neuroactivity .

-

Chemical Probes :

- In research settings, this compound can serve as a chemical probe to investigate biological pathways and mechanisms. Its ability to interact with various receptors makes it a valuable tool in pharmacological studies .

- Drug Development :

The biological activity of this compound is primarily attributed to its piperidine moiety, which is common in many pharmaceuticals. Its pharmacological effects include:

- Inhibition of Enzymes : Studies have shown that piperidine derivatives can inhibit specific enzymes involved in disease processes, such as the MenA enzyme in Mycobacterium tuberculosis, indicating potential applications in antimicrobial drug design .

- Receptor Interactions : The compound's interaction with various receptors, including histamine receptors, suggests it may have implications in treating allergic reactions and CNS disorders .

Case Study 1: Tuberculosis Treatment

A recent study highlighted the efficacy of piperidine derivatives, including this compound, as inhibitors of the MenA enzyme. The analogs displayed improved pharmacokinetic parameters and significant synergy with other agents, achieving notable sterilization of Mtb within two weeks of treatment .

Case Study 2: CNS Activity

Another investigation focused on the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications to the piperidine ring could enhance affinity for CNS targets. This study emphasized the importance of stereochemistry and functional group placement on the pharmacological profile of similar compounds .

Wirkmechanismus

The mechanism of action of (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various biological receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride include:

- Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride

- 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives

Uniqueness

This compound is unique due to its specific structure and the presence of the piperidine ring, which imparts distinct pharmacological properties. Its synthesis and functionalization methods also contribute to its uniqueness, making it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a methyl ester functional group attached to a piperidine ring and a benzoate moiety. Its molecular formula is C13H18ClNO2 with a CAS number of 1391547-09-3. The structural characteristics contribute to its pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in antimicrobial and anticancer domains. Below are detailed findings from recent studies.

1. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40-50 µg/mL |

| P. aeruginosa | 40-50 µg/mL |

| S. typhi | 40-50 µg/mL |

| K. pneumoniae | 40-50 µg/mL |

These results suggest that the compound possesses significant antimicrobial activity, comparable to established antibiotics like ceftriaxone .

2. Anticancer Activity

In vitro studies have demonstrated that this compound effectively reduces cancer stem cell populations in breast cancer models. The following table summarizes the effects observed on various cell lines:

| Cell Line | ALDH1+ Cell Reduction (%) | Concentration Tested (μmol/L) |

|---|---|---|

| BT-474 | 96% | 10 |

| MDA-MB-436 | 93% | 10 |

This reduction in ALDH1+ cancer stem cells suggests that the compound may selectively target these cells while sparing differentiated cells, indicating potential for targeted cancer therapies .

The biological effects of this compound can be attributed to several mechanisms:

Reduction of Nitro Group : The nitro group present in the structure can be reduced to form reactive intermediates that induce apoptosis in cancer cells.

Enzyme Interaction : The compound's structure allows it to bind to specific enzymes involved in cancer progression, potentially inhibiting their activity and disrupting cellular processes associated with tumor growth .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

- Antimicrobial Studies : A comparative study indicated that this compound exhibited similar inhibition zones against bacterial strains as traditional antibiotics, suggesting its viability as an alternative treatment option .

- Cancer Research : A study focusing on the anticancer properties revealed that the compound significantly inhibited the growth of breast cancer cell lines, demonstrating its potential as a therapeutic agent targeting cancer stem cells .

Eigenschaften

IUPAC Name |

methyl 4-[(2S)-piperidin-2-yl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNHEWPPXDXMA-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.